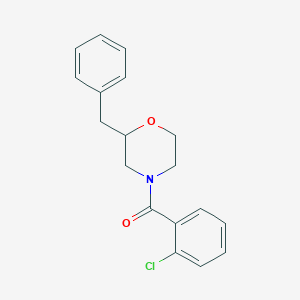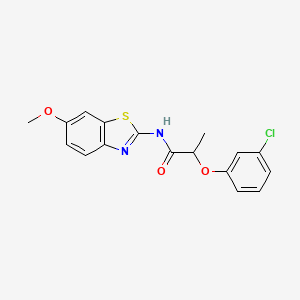![molecular formula C23H23ClN2O B6025366 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine, commonly known as CPP, is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential as a research tool. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is widely distributed throughout the central nervous system and plays a key role in synaptic plasticity and learning and memory processes.
作用机制
CPP acts as a competitive antagonist of the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor, binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This blockade of the this compound receptor can lead to a reduction in synaptic plasticity and a decrease in the strength of synaptic connections, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include a reduction in neuronal excitability, a decrease in long-term potentiation (LTP), and an increase in long-term depression (LTD). CPP has also been shown to have analgesic effects in animal models, suggesting that it may be a useful tool for developing new treatments for chronic pain.
实验室实验的优点和局限性
One of the main advantages of using CPP as a research tool is its selectivity for the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor, which allows researchers to investigate the role of this receptor in a range of physiological and pathological processes. However, one of the limitations of using CPP is its relatively short half-life, which can make it difficult to use in experiments that require long-term blockade of the this compound receptor.
未来方向
There are a number of potential future directions for research on CPP and its role in the nervous system. One area of interest is the development of new treatments for chronic pain, based on the analgesic effects of CPP. Another potential direction is the investigation of the role of the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the development of new treatments based on the selective blockade of this receptor. Finally, there is a growing interest in the use of CPP and other this compound receptor antagonists as potential treatments for psychiatric disorders such as depression and anxiety, which may be related to alterations in synaptic plasticity and the this compound receptor.
合成方法
CPP can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorophenyl benzyl ether, which is then reacted with 1-(4-fluorophenyl)piperazine to yield CPP.
科学研究应用
CPP has been widely used as a research tool in the field of neuroscience due to its ability to selectively block the 1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine receptor. This receptor is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and the development of chronic pain and neurodegenerative diseases. By blocking the this compound receptor, CPP can be used to investigate the role of this receptor in these processes and to develop new treatments for disorders such as Alzheimer's disease, Parkinson's disease, and chronic pain.
属性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-9-11-22(12-10-20)27-23-8-4-5-19(17-23)18-25-13-15-26(16-14-25)21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXIOCVCFGKWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)

![1-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025310.png)
![N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6025330.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)

![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)
![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)